

Core Mechanism of Action: In Situ Cancer Vaccination

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Compound of Interest		
Compound Name:	93-O17S	
Cat. No.:	B8236323	Get Quote

The therapeutic strategy centered around **93-O17S** LNPs is a form of in-situ vaccination. This approach aims to transform the tumor itself into a vaccine, thereby generating a systemic, tumor-specific immune response. The mechanism can be dissected into a multi-step process:

- Tumor Antigen Release: The process is initiated by the local administration of a
 chemotherapeutic agent, such as doxorubicin, into the tumor. This induces the death of a
 small number of cancer cells, leading to the release of a broad spectrum of tumor-associated
 antigens (TAAs)[3].
- Antigen Capture and Immune Adjuvant Delivery: Subsequently, 93-O17S LNPs, which are engineered to have a positive surface charge, are injected into the same tumor site. These LNPs then capture the negatively charged TAAs through electrostatic interactions[3][5].
 Concurrently, these LNPs are loaded with a potent immune adjuvant, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which is an agonist for the Stimulator of Interferon Genes (STING) pathway[3][4].
- Enhanced Antigen Cross-Presentation and STING Activation: The **93-O17S** LNPs facilitate the delivery of both the captured TAAs and the encapsulated cGAMP into the cytoplasm of antigen-presenting cells (APCs), such as dendritic cells[3]. The cytoplasmic delivery of cGAMP is crucial as it activates the STING pathway, a critical signaling cascade in innate immunity that is essential for anti-tumor responses[3][5].
- Induction of a Robust Anti-Tumor T-Cell Response: The activation of the STING pathway in APCs leads to the production of type I interferons and other pro-inflammatory cytokines.



This, in combination with the presence of TAAs, promotes the maturation of dendritic cells and enhances the cross-presentation of tumor antigens on Major Histocompatibility Complex (MHC) class I molecules[3]. This, in turn, primes and activates cytotoxic CD8+ T-cells, which are the primary effectors of anti-tumor immunity, capable of recognizing and killing cancer cells throughout the body[3].

• Generation of Immune Memory: A significant outcome of this in-situ vaccination strategy is the induction of long-lasting immunological memory. This means the immune system is trained to recognize and eliminate any future recurrence of the same tumor[3][4].

Quantitative Data Summary

The efficacy of the **93-O17S**-F/cGAMP LNP platform has been demonstrated in preclinical models. The following tables summarize the key quantitative findings.

In Vivo Efficacy in B16F10 Melanoma Model	Outcome	Reference
Primary Tumor Recovery	35% of mice exhibited complete recovery	[3][4]
Protection Against Tumor Rechallenge	71% of recovered mice were resistant to a subsequent tumor challenge	[3][4]



In Vitro Immune Activation	Cell Lines	Key Findings	Reference
STING Pathway Activation	RAW264.7 and DC2.4 cells	Upregulation of STING-related genes (ifnb1, cxcl10) and proinflammatory factors (IFN-β)	[3]
Antigen Capture	-	Zeta potential of 93- O17S-F LNPs shifts from positive to negative upon incubation with tumor lysate, confirming electrostatic capture of antigens.	[5]

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of **93-O17S** LNPs.

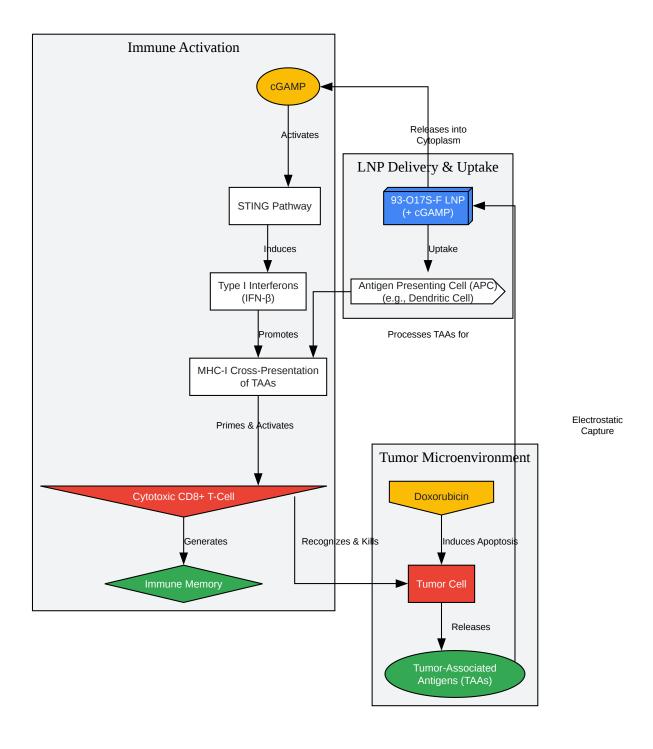
- 1. In Vivo Murine Melanoma Model
- Animal Model: C57BL/6 mice.
- Tumor Cell Line: B16F10 melanoma cells.
- Procedure:
 - B16F10 cells are subcutaneously injected into the flank of the mice.
 - Once tumors reach a certain size, a low dose of doxorubicin is injected intratumorally.
 - 24 hours later, **93-O17S**-F/cGAMP LNPs are injected into the same tumor.
 - Tumor growth is monitored over time.



- For rechallenge experiments, mice that have completely cleared their primary tumors are injected with B16F10 cells on the contralateral flank, and tumor growth is monitored.
- 2. In Vitro Cellular Uptake and STING Activation
- Cell Lines: RAW264.7 (macrophage-like) and DC2.4 (dendritic cell) lines.
- Procedure:
 - cGAMP is fluorescently labeled (e.g., cGAMPFluo).
 - The labeled cGAMP is encapsulated within 93-O17S-F LNPs.
 - The LNPs are incubated with the cells in culture.
 - Intracellular localization of the fluorescent cGAMP is visualized using confocal laser scanning microscopy to confirm cytoplasmic delivery and endosomal escape.
 - To assess STING activation, RNA is extracted from the cells after treatment, and the
 expression of STING target genes (ifnb1, cxcl10) is quantified using quantitative real-time
 PCR (qRT-PCR). The secretion of IFN-β into the cell culture supernatant is measured by
 ELISA.
- 3. Zeta Potential Measurement for Antigen Capture
- Materials: 93-O17S-F LNPs and tumor lysate from B16F10 cells.
- Procedure:
 - The zeta potential of the 93-O17S-F LNPs is measured using a Zetasizer.
 - The LNPs are then incubated with increasing concentrations of tumor lysate.
 - The zeta potential of the LNP-lysate complexes is measured to determine the change in surface charge, which indicates the binding of the negatively charged tumor antigens to the cationic LNPs.



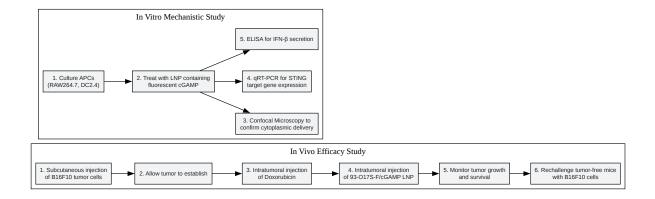
Visualizations: Signaling Pathways and Experimental Workflows





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Caption: Mechanism of action for **93-O17S**-F LNP-based in-situ cancer vaccination.



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Caption: Experimental workflow for evaluating 93-017S-F LNPs.

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